1,1'-Sulfonylbis(3-isothiocyanato-4-propoxybenzene)
Description
1,1'-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) is a bifunctional aromatic compound characterized by a central sulfonyl (–SO₂–) group bridging two benzene rings. Each ring is substituted with an isothiocyanate (–NCS) group at the 3-position and a propoxy (–OCH₂CH₂CH₃) group at the 4-position. The propoxy substituents enhance solubility in organic solvents, facilitating its use in coatings, adhesives, or specialty polymers.
Properties
CAS No. |
40939-80-8 |
|---|---|
Molecular Formula |
C20H20N2O4S3 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-isothiocyanato-4-(3-isothiocyanato-4-propoxyphenyl)sulfonyl-1-propoxybenzene |
InChI |
InChI=1S/C20H20N2O4S3/c1-3-9-25-19-7-5-15(11-17(19)21-13-27)29(23,24)16-6-8-20(26-10-4-2)18(12-16)22-14-28/h5-8,11-12H,3-4,9-10H2,1-2H3 |
InChI Key |
ILFWZHUGFUPTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCCC)N=C=S)N=C=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) typically involves the reaction of amines with phenyl isothiocyanate. This reaction is carried out under mild conditions with dimethylbenzene as the solvent and under nitrogen protection . The yields of the products can be quite high, often exceeding 90%. This method is favored due to its low toxicity, safety, and cost-effectiveness, making it suitable for industrial production .
Chemical Reactions Analysis
1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include thiophosgene, carbon disulfide, and phenyl chlorothionoformate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with primary amines can yield different isothiocyanate derivatives .
Scientific Research Applications
1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex organic compounds . In biology and medicine, it has been studied for its potential anticancer properties, particularly in targeting aldehyde dehydrogenase (ALDH) positive cancer cells . It has also been explored for its role in decreasing cisplatin tolerance in non-small-cell lung cancer (NSCLC) cells .
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of ALDH, which plays a crucial role in the resistance of cancer cells to chemotherapy . By inhibiting ALDH, this compound can enhance the effectiveness of chemotherapeutic agents like cisplatin . Additionally, it may induce cell cycle arrest and apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of sulfonyl-bridged aromatic compounds with varying substituents. Key analogues include:
1,1'-Sulfonylbis[4-chlorobenzene] Polymer (CAS 88285-91-0)
- Structure: A copolymer of 1,1'-sulfonylbis[4-chlorobenzene] with 4,4'-(1-methylethylidene)bis[phenol] (≤8%) and 4,4'-sulfonylbis[phenol] (≥92%).
- Molecular Weight : Minimum number average molecular weight (Mn) of 26,000.
- Applications : Approved for repeated food-contact applications due to its thermal stability and chemical inertness .
- Key Differences : Unlike the target compound, this polymer lacks reactive isothiocyanate groups and is instead terminated with hydroxyl or chlorophenyl groups. Its high molecular weight and stability make it suitable for industrial uses, whereas the target compound’s lower molecular weight and reactivity favor crosslinking roles.
Poly(oxy-p-phenylenesulfonyl-p-phenylene) (CAS 25667-42-9)
- Structure : A linear polymer with alternating sulfonyl and ether linkages between benzene rings.
- Molecular Weight : Mn ≥16,000.
- Applications : Used in high-temperature-resistant materials, such as membranes or aerospace components.
Research Findings
- Reactivity : The isothiocyanate groups in 1,1'-sulfonylbis(3-isothiocyanato-4-propoxybenzene) enable rapid crosslinking with polyamines, forming thiourea linkages. This property is absent in the compared polymers, which rely on pre-polymerized structures .
- Thermal Performance : While the target compound decomposes at moderate temperatures, polyethersulfones like CAS 25667-42-9 retain integrity above 400°C, making them preferable for extreme environments.
Biological Activity
1,1'-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonyl group linked to two isothiocyanate functional groups, each connected to a propoxy-substituted benzene ring. This unique structure may contribute to its biological activities by facilitating interactions with biological macromolecules.
- Antimicrobial Activity : Preliminary studies indicate that compounds with isothiocyanate groups exhibit antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Inhibition of Enzyme Activity : Isothiocyanates are known to inhibit various enzymes, including cytochrome P450 enzymes involved in detoxification processes in insects. This inhibition can lead to increased susceptibility of pests to other insecticides.
- Antioxidant Properties : Some studies suggest that similar compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
Table 1: Biological Activities of 1,1'-Sulfonylbis(3-isothiocyanato-4-propoxybenzene)
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Reduced cytochrome P450 activity | |
| Antioxidant | Scavenging free radicals |
Case Studies
- Insecticidal Efficacy : A study evaluated the efficacy of 1,1'-sulfonylbis(3-isothiocyanato-4-propoxybenzene) against various insect pests. The results demonstrated significant mortality rates in treated populations compared to controls, suggesting its potential use as an insecticide.
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines showed that the compound induced apoptosis at certain concentrations. The mechanism was linked to oxidative stress and mitochondrial dysfunction.
- Feeding Deterrence : Research on the feeding behavior of agricultural pests indicated that the compound deterred feeding when applied to plant surfaces, potentially reducing crop damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
